N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

Description

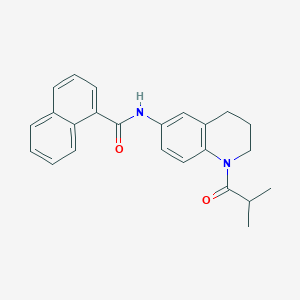

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 6-position with a 1-naphthamide moiety.

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-16(2)24(28)26-14-6-9-18-15-19(12-13-22(18)26)25-23(27)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCBHHNHRHHQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound features a tetrahydroquinoline core with an isobutyryl substituent and a naphthamide moiety. The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

The synthesis of this compound typically involves multiple steps:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Acylation of the tetrahydroquinoline derivative with isobutyric acid.

- Coupling with naphthalene derivatives to form the final amide structure.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit anticonvulsant activity. A study demonstrated that derivatives of tetrahydroquinoline showed significant effects in maximal electroshock seizure (MES) models in mice. Among these compounds, those with structural similarities to this compound exhibited potent anticonvulsant effects.

NF-κB Inhibition

The compound has also been studied for its potential as an inhibitor of NF-κB transcriptional activity. Tetrahydroquinoline derivatives have been identified as potent inhibitors in various models. For instance, some synthesized derivatives showed inhibition rates significantly higher than reference compounds in LPS-induced NF-κB activation assays . The mechanism involves interaction with specific pathways that regulate inflammatory responses and cancer cell proliferation.

Study on Cytotoxicity

In a comparative study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives against human cancer cell lines (NCI-H23, ACHN, MDA-MB-231), certain compounds demonstrated notable cytotoxicity with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications on the naphthamide moiety could enhance anticancer activity .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 6g | 0.70 ± 0.071 | NF-κB Inhibitor |

| 7h | 0.889 ± 0.102 | Cytotoxicity against Lung Cancer |

| 5f | 0.420–1.19 | General Cytotoxicity |

The proposed mechanisms for the biological activity of this compound include:

Scientific Research Applications

Chemical Properties and Structure

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide features a complex structure characterized by a tetrahydroquinoline core linked to a naphthamide moiety. Its molecular formula is C18H22N2O2, and it has a molecular weight of 302.4 g/mol. The presence of the isobutyryl group enhances its solubility and bioavailability, making it suitable for various biological evaluations.

Biological Activities

The compound exhibits several notable biological activities:

1. Anticonvulsant Properties

Research indicates that derivatives of tetrahydroquinolines can possess anticonvulsant effects. Studies have shown that compounds with similar structures may inhibit neuronal excitability, suggesting potential applications in treating epilepsy and other seizure disorders.

2. Neuroprotective Effects

this compound has demonstrated neuroprotective properties in various studies. For instance, it has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its mechanism may involve the inhibition of bacterial growth through interference with metabolic pathways related to folate synthesis.

4. Modulation of Cannabinoid Receptors

Emerging evidence suggests that compounds with the tetrahydroquinoline framework can act as modulators of cannabinoid receptors. This interaction may have implications for appetite regulation and metabolic processes, making it a candidate for further research in metabolic disorders.

Case Study 1: Neuroprotective Effects

A study conducted on tetrahydroquinoline derivatives demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was shown to reduce cell death and increase cell viability through the activation of antioxidant pathways.

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticonvulsant | Inhibition of neuronal excitability | Treatment of epilepsy |

| Neuroprotective | Protection against oxidative stress and apoptosis | Alzheimer's and Parkinson's disease treatment |

| Antimicrobial | Inhibition of bacterial growth | Treatment of bacterial infections |

| Cannabinoid receptor modulation | Interaction with cannabinoid receptors | Research in metabolic disorders |

Comparison with Similar Compounds

Research Findings and Implications

- Spectroscopic Differences : The target’s IR spectrum would show a C=O stretch near 1670 cm⁻¹ (amide I band), similar to ’s acetamides, but with distinct aromatic C-H stretches from the naphthamide group .

- Biological Relevance : The naphthamide moiety may enhance interactions with aromatic residues in biological targets, while the isobutyryl group could improve membrane permeability compared to benzoyl analogues .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of tetrahydroquinoline derivatives typically involves multi-step routes, including cyclization, acylation, and coupling reactions. For example:

- Step 1 : Preparation of the tetrahydroquinoline core via catalytic hydrogenation or reductive amination, as seen in similar compounds (e.g., 6-amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one) .

- Step 2 : Isobutyryl group introduction via acylation under controlled pH and temperature (e.g., using isobutyryl chloride in anhydrous dichloromethane with triethylamine as a base) .

- Step 3 : Coupling with 1-naphthamide using a copper-catalyzed 1,3-dipolar cycloaddition or amide bond formation (e.g., HATU/DMAP-mediated coupling) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the tetrahydroquinoline NH (~δ 10.7 ppm), isobutyryl methyl groups (~δ 1.2 ppm), and naphthamide aromatic protons (~δ 7.2–8.4 ppm) .

- IR : Confirm amide C=O stretching (~1670 cm⁻¹) and N–H bending (~3260 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]+ (e.g., calculated for C24H25N2O2: 381.1921; observed: 381.1918) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Protocols : Use fume hoods to avoid aerosol inhalation, wear nitrile gloves, and employ ethanol for decontamination .

- Emergency : For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX suite for structure solution/refinement) .

- Analysis : Compare torsion angles (e.g., tetrahydroquinoline ring puckering) and hydrogen-bonding networks (e.g., amide–π interactions) with literature. Discrepancies may arise from solvent polarity or packing effects .

- Validation : Cross-check with Mercury CSD 2.0 for intermolecular interaction patterns .

Q. What strategies are effective for resolving enantiomers in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO2 + 0.2% diethylamine) to separate enantiomers .

- Stereochemical Assignment : Confirm absolute configuration via optical rotation ([α]D) and independent synthesis of enantiopure intermediates (e.g., homoproline-derived precursors) .

Q. How do substituent variations on the tetrahydroquinoline core impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing isobutyryl with ethylsulfonyl or benzyl groups) and evaluate via enzyme inhibition assays .

- Data Interpretation : Correlate logP (lipophilicity) with cellular permeability using HPLC-derived retention times. For example, bulky substituents (e.g., tert-butyl) may enhance target binding but reduce solubility .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling : Use QSAR tools (e.g., SwissADME) to estimate bioavailability (%F = 65–78) and CYP450 metabolism .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds with the naphthamide moiety .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar tetrahydroquinoline derivatives?

- Methodological Answer :

- Root Causes : Variability may stem from catalyst purity (e.g., Pd/C activity in hydrogenation) or workup methods (e.g., ethanol vs. methanol recrystallization) .

- Mitigation : Standardize protocols (e.g., inert atmosphere for acylation) and report detailed reaction conditions (e.g., solvent degassing) .

Q. Why do stability studies show conflicting degradation profiles under acidic conditions?

- Methodological Answer :

- Experimental Variables : pH-dependent hydrolysis of the isobutyryl group may vary due to buffer ionic strength or temperature gradients .

- Analytical Consistency : Use validated HPLC methods (e.g., C18 column, acetonitrile/water gradient) to quantify degradation products .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.